Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate
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Overview
Description
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups attached to a fluorene core, with a methyl ester functional group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate typically involves the nitration of fluorene derivatives. One common method includes the nitration of 9H-fluorene-4-carboxylic acid followed by esterification to introduce the methyl ester group. The nitration process often employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration and esterification steps are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It finds applications in the development of advanced materials, such as explosives and dyes, due to its high reactivity and stability
Mechanism of Action
The mechanism of action of Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved include oxidative stress and the formation of reactive oxygen species, which can induce cellular damage or modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,5,7-trinitrofluoren-9-one-4-carboxylate
- Butyl 9-(2-furylmethylene)-2,5,7-trinitro-9H-fluorene-4-carboxylate
- 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylic acid diethylamide
Uniqueness
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate is unique due to its specific arrangement of nitro groups and the presence of a methyl ester functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Biological Activity
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate (MTF) is a complex organic compound characterized by its unique structural properties, including multiple nitro groups and a fluorene backbone. This article explores the biological activity of MTF, focusing on its potential applications in medicinal chemistry, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MTF has the molecular formula C15H7N3O9 and a molecular weight of approximately 373.23 g/mol. The presence of three nitro groups at the 2, 5, and 7 positions of the fluorene structure significantly influences its reactivity and biological activity. The carboxylate ester group at the 4 position further enhances its chemical properties.
Mechanisms of Biological Activity
The biological activity of MTF is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Oxidative Stress Responses : MTF may induce oxidative stress in cells, leading to cellular damage or apoptosis.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can disrupt metabolic pathways.
- Modulation of Cellular Signaling : MTF may influence signaling pathways that regulate cell growth and differentiation.
Antimicrobial Properties
Nitro compounds like MTF are well-known for their antimicrobial properties. Research indicates that MTF exhibits significant activity against various bacterial strains. For instance:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 8 |
Pseudomonas aeruginosa | 9 |
These results suggest that MTF could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
MTF's structural characteristics allow it to interact with cancer cells effectively. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung carcinoma), MDA-MB-231 (breast carcinoma)
- Comparison : Some derivatives of fluorene compounds have shown higher efficacy than standard treatments like Taxol .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various fluorene derivatives, including MTF. The results demonstrated that certain derivatives exhibited superior activity against multidrug-resistant strains compared to traditional antibiotics .
- Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of MTF on human cancer cell lines. The findings revealed significant inhibition of cell proliferation, suggesting a promising avenue for cancer therapeutics .
Properties
CAS No. |
164297-32-9 |
---|---|
Molecular Formula |
C15H9N3O8 |
Molecular Weight |
359.25 g/mol |
IUPAC Name |
methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate |
InChI |
InChI=1S/C15H9N3O8/c1-26-15(19)11-5-9(16(20)21)3-7-2-8-4-10(17(22)23)6-12(18(24)25)14(8)13(7)11/h3-6H,2H2,1H3 |
InChI Key |
LPEVCHMOSUMYEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1C3=C(C2)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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